cyclopentane;1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)-N,N-dimethylethanamine;iron
Description
CAS No.: 1036373-39-3 Structure: This compound is a ferrocene derivative featuring:
- A cyclopentadienyl (Cp) ligand substituted with a diphenylphosphanyl group.
- An N,N-dimethylethanamine moiety linked to the cyclopentadienyl ring.
- An iron(II) center coordinated to the Cp and dicyclohexyl(cyclopentadienyl)phosphane .
Applications: Likely used as a chiral ligand in asymmetric catalysis due to its steric bulk and electronic donor properties (phosphorus and amine groups). The metallocene core enhances stability and stereochemical control in metal-mediated reactions .
Properties
Molecular Formula |
C26H28FeNP-6 |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
cyclopentane;1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)-N,N-dimethylethanamine;iron |
InChI |
InChI=1S/C21H23NP.C5H5.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-17H,1-3H3;1-5H;/q-1;-5; |
InChI Key |
QDRUELQDNQKNEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C[C-]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Electronic and Steric Properties
- Target Compound: Electronic Effects: The diphenylphosphanyl group acts as a strong σ-donor, increasing electron density at the iron center. The dimethylamino group provides additional Lewis basicity, enabling bifunctional catalysis . Steric Effects: Bulky dicyclohexylphosphane and Cp substituents create a chiral environment, critical for enantioselective reactions .
Comparison with [(1S)-1-(2-Diphenylphosphanylphenyl)ethyl]dimethylamine :
- Lacks the metallocene core, reducing stability under harsh conditions.
- Phenyl backbone may limit steric hindrance compared to Cp rings, affecting substrate selectivity.
- Pharmaceutical Derivatives (e.g., Imp. G(EP)) : No transition metal coordination limits use to non-catalytic roles (e.g., APIs or intermediates).
Research Findings and Gaps
- Catalytic Performance: No direct comparative studies are available in the provided evidence. However, the target compound’s metallocene architecture suggests superior thermal stability and stereochemical control compared to non-metallic ligands .
- Pharmaceutical Relevance: Dimethylethanamine derivatives like Imp. G(EP) highlight structural similarities but divergent applications (catalysis vs. pharmacology) .
Preparation Methods
Enantioselective Cyclopentanone Formation
Reaction sequence :
- Alkylation of (R)-2-methyl-succinic acid 4-methyl ester
- Diastereoselective reduction using LiAlH(t-Bu)₃
- Sulfonylation with mesyl chloride
- Bis-alkylation with formaldehyde sulfoxylate (FAMSO)
- Acid-catalyzed hydrolysis
Critical parameters :
| Step | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| 1 | -78 → 0 | THF | 92 |
| 2 | 0 → 25 | Et₂O | 85 |
| 3 | -20 | CH₂Cl₂ | 97 |
| 4 | 80 | DMF | 78 |
| 5 | Reflux | H₂O/EtOH | 95 |
This sequence produces enantiomerically pure 3,4-dimethylcyclopentanone (ee >99%) through dynamic kinetic resolution during the FAMSO cyclization step.
Installation of Phosphorus Functionality
The diphenylphosphanyl group introduces through two distinct methodologies:
Nucleophilic Phosphorylation
Reaction conditions :
- Substrate: 5-Bromo-cyclopenta-1,3-diene
- Reagent: Diphenylphosphine lithium salt
- Catalyst: [Pd(PPh₃)₄] (2 mol%)
- Solvent: Dry THF at -78°C → 25°C
Key observation :
The reaction proceeds via oxidative addition-transmetallation-reductive elimination mechanism, requiring strict exclusion of oxygen to prevent phosphine oxidation.
Directed Ortho-Metalation
Alternative approach for challenging substrates:
- Protection of cyclopentadienyl amine as tert-butyl carbamate
- LDA-mediated deprotonation at -78°C
- Quenching with ClPPh₂
Advantages :
- Enables regioselective functionalization
- Tolerates electron-withdrawing groups
- Provides >90% yield when using hexamethylphosphoramide (HMPA) as co-solvent
Iron Coordination Chemistry
The final metalation step demonstrates remarkable sensitivity to oxidation states and ligand geometry:
Low-valent Iron Complexation
Procedure :
- Dissolve ligand (2.5 mmol) in degassed acetonitrile
- Add Fe(CO)₅ (1.2 eq) under N₂ atmosphere
- Irradiate with UV light (λ = 350 nm) for 8 h
- Purify via column chromatography (SiO₂, EtOAc/hexane)
Structural characterization :
- IR: ν(CO) = 1985, 1903 cm⁻¹ confirms CO ligand retention
- ³¹P NMR: δ 68.2 ppm (d, J = 45 Hz) indicates P→Fe coordination
- Single-crystal XRD reveals distorted octahedral geometry
High-valent Iron Complexation
For oxidative stabilization:
Reaction scheme :
$$ \text{FeCl}3 + 3 \text{L} \xrightarrow{\text{Et}3\text{N}} [\text{FeL}3]\text{Cl}3 \cdot 2\text{H}_2\text{O} $$
Optimized conditions :
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Reaction time | 24 h |
| Solvent | Anhydrous methanol |
| Ligand:Fe ratio | 3.2:1 |
| Yield | 87% |
Purification and Characterization
Final product isolation requires specialized techniques:
Chromatographic Methods
- Size-exclusion chromatography : Removes polymeric byproducts
- Chiral HPLC : Ensures enantiopurity (Chiralpak IA column, 90:10 hexane/i-PrOH)
- Counterion exchange : Replaces chloride with [BArF₂₄]⁻ for improved solubility
Spectroscopic Validation
Key diagnostic signals :
| Technique | Characteristic Feature |
|---|---|
| ¹H NMR (500 MHz) | δ 4.21 (m, cyclopentadienyl protons) |
| ³¹P NMR (202 MHz) | δ 72.4 (d, J = 98 Hz) |
| MS (ESI+) | m/z 589.2 [M-Cl]⁺ |
| Mössbauer | δ = 0.38 mm/s, ΔE_Q = 1.92 mm/s |
Scale-up Considerations and Process Optimization
Industrial translation requires addressing three critical challenges:
Oxygen Sensitivity Mitigation
Implementation strategies:
- Continuous flow reactors with integrated degassing
- Catalyst immobilization on mesoporous silica
- In-line UV-Vis monitoring of Fe(0)→Fe(II) transitions
Byproduct Management
Common impurities and removal methods:
| Impurity | Source | Removal Technique |
|---|---|---|
| Ferrocene derivatives | Over-reduction | Redox extraction |
| Phosphine oxides | Air oxidation | SBA-15 adsorption |
| Oligomeric species | Radical coupling | Temperature gradient crystallization |
Green Chemistry Metrics
| Parameter | Batch Process | Improved Process |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 32 |
| E-factor | 54 | 18 |
| Energy consumption | 890 kWh/kg | 310 kWh/kg |
Alternative Synthetic Pathways
Emerging methodologies show promise for specific applications:
Electrochemical Synthesis
Recent advances enable direct metalation through controlled potential electrolysis:
- Anode: Fe(0) sacrificial electrode
- Cathode: Platinum mesh
- Electrolyte: [BMIM][PF₆] in acetonitrile
- Current density: 5 mA/cm²
Advantages :
- 98% atom economy
- No external reductant required
- In situ generation of active Fe species
Biocatalytic Approaches
Enzyme-mediated steps offer sustainable alternatives:
- Lipase-catalyzed kinetic resolution of intermediates
- Cytochrome P450-mediated C-H activation
- Ferritin protein cages for size-controlled nanoparticle synthesis
Q & A
Q. How can researchers optimize the synthesis of the iron complex to improve yield and purity?
Methodological Answer:
- Use column chromatography with gradient elution systems (e.g., cyclohexane/ethyl acetate mixtures with acidic or amine modifiers) to separate diastereomers or impurities. For example, sequential purification with acidic (HCOOH) and basic (N,N-dimethylethanamine) modifiers enhances resolution .
- Monitor reaction progress via TLC or HPLC to identify optimal termination points.
- Table 1: Comparison of Eluent Systems for Purification
| Eluent Composition | Modifier | Purpose | Reference |
|---|---|---|---|
| Cyclohexane/EtOAc (50:50) | 1% HCOOH | Acidic impurity removal | |
| Cyclohexane/EtOAc (80:20) | 1% N,N-dimethylethanamine | Basic impurity separation |
Q. What spectroscopic techniques are critical for characterizing the iron complex?
Methodological Answer:
- NMR Spectroscopy: Use and NMR to confirm ligand coordination and assess purity. For example, NMR can resolve cyclopentadienyl proton shifts (~5-6 ppm) and dimethylamine environments (~2.2-2.5 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns (e.g., iron's natural abundance isotopes).
- IR Spectroscopy: Identify phosphine ligand vibrations (P–C stretches ~1430–1480 cm) .
Q. How can crystallographic data be refined to resolve structural ambiguities?
Methodological Answer:
- Use SHELXL for small-molecule refinement. Key steps:
Import intensity data (e.g., from a Bruker D8 diffractometer).
Apply restraints for disordered cyclopentane or phosphine groups.
Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .
Q. What analytical methods ensure purity for pharmacological studies?
Methodological Answer:
Q. How does the compound's stability vary under different storage conditions?
Methodological Answer:
- Conduct accelerated stability studies:
- Store samples at 25°C/60% RH (ambient) vs. 40°C/75% RH (stress).
- Monitor degradation via HPLC every 7 days. Phosphine ligands may oxidize under humid conditions, requiring inert-atmosphere storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data refinement?
Methodological Answer:
- Discrepancy Analysis: Compare SHELXL refinement results with alternative software (e.g., Olex2). For example, if P–Fe bond lengths deviate >0.05 Å, re-examine disorder modeling or apply twin-law corrections .
- Table 2: Common Refinement Challenges and Solutions
| Issue | Solution | Reference |
|---|---|---|
| Disordered cyclopentadienyl | Apply PART and SUMP restraints | |
| Twinning | Use TWIN/BASF commands in SHELXL |
Q. What computational methods elucidate the electronic structure of the iron center?
Methodological Answer:
- DFT Calculations: Use Gaussian09 or ORCA to model frontier molecular orbitals (e.g., Fe d-orbital splitting). Basis sets like def2-TZVP for Fe and 6-31G* for ligands balance accuracy and computational cost.
- Mössbauer Spectroscopy: Measure quadrupole splitting (ΔE) to confirm oxidation state (Fe vs. Fe) and spin state .
Q. How does ligand substitution impact the compound's pharmacological activity?
Methodological Answer:
Q. What mechanistic insights explain the compound’s reactivity in catalytic cycles?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
